REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[C:6]1([P:12](=[O:15])([OH:14])[OH:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[C:6]1([P:12](=[O:13])([O-:15])[O-:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Ca+2:5] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
|
Name
|
|
Quantity
|
89.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 300 mL reaction flask
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise at room temperature (about 25° C.) to this slurry
|
Type
|
CUSTOM
|
Details
|
a reaction for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
the wet cake was thoroughly rinsed with water
|
Type
|
CUSTOM
|
Details
|
The wet cake was subsequently dried at 200° C. for at least 12 hours
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P([O-])([O-])=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[C:6]1([P:12](=[O:15])([OH:14])[OH:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[C:6]1([P:12](=[O:13])([O-:15])[O-:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Ca+2:5] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
|
Name
|
|
Quantity
|
89.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 300 mL reaction flask
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise at room temperature (about 25° C.) to this slurry
|
Type
|
CUSTOM
|
Details
|
a reaction for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
the wet cake was thoroughly rinsed with water
|
Type
|
CUSTOM
|
Details
|
The wet cake was subsequently dried at 200° C. for at least 12 hours
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P([O-])([O-])=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[C:6]1([P:12](=[O:15])([OH:14])[OH:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[C:6]1([P:12](=[O:13])([O-:15])[O-:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Ca+2:5] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
|
Name
|
|
Quantity
|
89.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 300 mL reaction flask
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise at room temperature (about 25° C.) to this slurry
|
Type
|
CUSTOM
|
Details
|
a reaction for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
the wet cake was thoroughly rinsed with water
|
Type
|
CUSTOM
|
Details
|
The wet cake was subsequently dried at 200° C. for at least 12 hours
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P([O-])([O-])=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[C:6]1([P:12](=[O:15])([OH:14])[OH:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[C:6]1([P:12](=[O:13])([O-:15])[O-:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Ca+2:5] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
|
Name
|
|
Quantity
|
89.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 300 mL reaction flask
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise at room temperature (about 25° C.) to this slurry
|
Type
|
CUSTOM
|
Details
|
a reaction for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
the wet cake was thoroughly rinsed with water
|
Type
|
CUSTOM
|
Details
|
The wet cake was subsequently dried at 200° C. for at least 12 hours
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P([O-])([O-])=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[C:6]1([P:12](=[O:15])([OH:14])[OH:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[C:6]1([P:12](=[O:13])([O-:15])[O-:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Ca+2:5] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
|
Name
|
|
Quantity
|
89.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 300 mL reaction flask
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise at room temperature (about 25° C.) to this slurry
|
Type
|
CUSTOM
|
Details
|
a reaction for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
the wet cake was thoroughly rinsed with water
|
Type
|
CUSTOM
|
Details
|
The wet cake was subsequently dried at 200° C. for at least 12 hours
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P([O-])([O-])=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |